

Analytical methods for 2-Chloro-8-methoxyquinazolin-4-amine characterization

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Compound of Interest

Compound Name: 2-Chloro-8-methoxyquinazolin-4-amine

CAS No.: 61948-65-0

Cat. No.: B1589954

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Abstract

This application note details a rigorous analytical framework for the characterization of **2-Chloro-8-methoxyquinazolin-4-amine** (CAS 61948-65-0), a critical intermediate in the synthesis of quinazoline-based kinase inhibitors.[1] We present a validated Reverse-Phase HPLC (RP-HPLC) protocol for purity assessment, capable of separating the target compound from common hydrolytic impurities (e.g., 2-chloro-8-methoxyquinazolin-4-ol).[1] Furthermore, we provide a structural elucidation guide utilizing

H NMR and LC-MS, specifically addressing the unique isotopic signature of the chloro-substituent and the diagnostic chemical shifts of the 8-methoxy regio-isomer.

Introduction & Compound Profile

The quinazoline scaffold is ubiquitous in medicinal chemistry, serving as the core for EGFR inhibitors like Gefitinib and Erlotinib. The specific derivative, **2-Chloro-8-methoxyquinazolin-4-amine**, functions as a versatile "linchpin" intermediate.[1] The C2-chlorine atom is highly reactive, allowing for subsequent nucleophilic aromatic substitution (

) to install diverse tail groups, while the C4-amine and C8-methoxy groups modulate solubility and kinase binding affinity.[1]

Physicochemical Profile:

Property	Specification	Notes
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| Formula |

|| MW | 209.63 g/mol | Monoisotopic Mass: 209.04 | Appearance | Off-white to pale yellow solid | Color darkens upon oxidation | Melting Point | 226–228 °C | Decomposes if heated rapidly | Solubility | DMSO (High), DMF (High), Methanol (Moderate), Water (Low) | Critical: Use DMSO for stock prep.[1][2][3][4] | pKa (Calc) | ~4.5 (Quinazoline N1) | Basic, protonates in acidic media |

Analytical Workflow Strategy

Characterizing this intermediate requires a specific sequence of operations to ensure data integrity. The workflow prioritizes solubility management and the detection of the "silent" hydrolysis impurity (the 4-hydroxyl/oxo variant).[1]



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Figure 1: Analytical decision matrix. Note the solubility check prior to HPLC to prevent column precipitation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect the 2,4-dichloro starting material and the 4-hydroxy hydrolysis by-product.[1]

Rationale: Quinazolines are basic.[1] Standard silica columns with unbuffered mobile phases lead to peak tailing due to silanol interactions.[1] We utilize an Ammonium Acetate buffer (pH 6.5) to suppress silanol ionization and improve peak symmetry.

Instrument Parameters:

- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent.
- Temperature: 30°C.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 254 nm (primary) and 280 nm (secondary).
- Injection Volume: 5 μ L.

Mobile Phase:

- Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.5).
- Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)	% Solvent A	% Solvent B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold (Polar impurities)
15.0	10	90	Linear Gradient
20.0	10	90	Wash (Elute dimers)
20.1	90	10	Re-equilibration

| 25.0 | 90 | 10 | End |

Sample Preparation (Critical):

- Weigh 5 mg of sample into a 10 mL volumetric flask.
- Add 1 mL DMSO and sonicate until fully dissolved (clear yellow solution).
- Dilute to volume with Acetonitrile:Water (1:1). Do not dilute with pure water, as the compound may precipitate.
- Filter through a 0.22 μm PTFE syringe filter.^[1]

System Suitability Criteria:

- Retention Time (RT) of Main Peak: 8.5 ± 0.5 min.
- Tailing Factor:

^[1]
- Theoretical Plates: > 5000 .^[1]

Protocol 2: Structural Elucidation (NMR & MS)

A. Mass Spectrometry (LC-MS)

The presence of a single chlorine atom provides a definitive isotopic fingerprint.^[1]

- Ionization: ESI Positive Mode ().
- Expected Signals:
 - : m/z 210.04 (100% intensity).
 - : m/z 212.04 (~33% intensity).
- Validation: The 3:1 intensity ratio between the 210 and 212 peaks confirms the presence of one Chlorine atom.^[1]

B. Nuclear Magnetic Resonance (^1H NMR)

Solvent: DMSO-

is mandatory.[\[1\]](#)

often results in broad signals due to poor solubility and aggregation.[\[1\]](#)

Spectral Assignment (400 MHz, DMSO-

): | Shift (

ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight | | :--- | :--- | :--- | :--- | :--- | |

8.15 | Broad Singlet | 2H |

| Exchangeable. Position 4 amine protons.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#) Broadened by quadrupole relaxation of Nitrogen. | | 7.80 | Doublet of Doublets | 1H | Ar-H (C5) | Deshielded by the peri-effect of the C4-amine.[\[1\]](#) | | 7.45 | Triplet | 1H | Ar-H (C6) | Pseudo-triplet due to coupling with H5 and H7.[\[1\]](#) | | 7.30 | Doublet | 1H | Ar-H (C7) | Ortho to the methoxy group.[\[1\]](#) | | 3.92 | Singlet | 3H |

| Characteristic methoxy peak at C8.[\[1\]](#) |

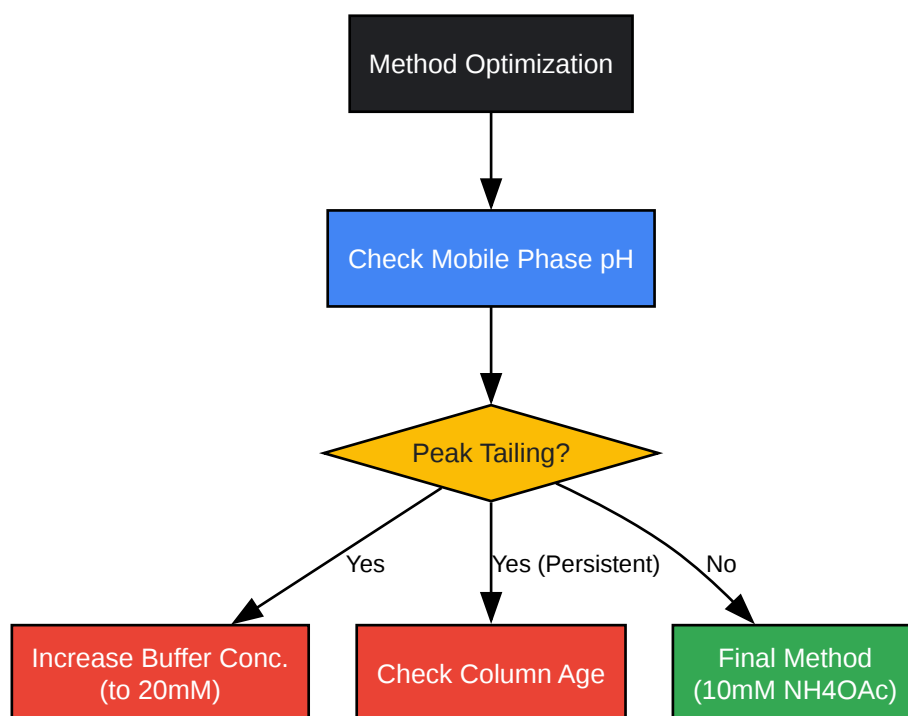
Common Impurity Signals:

- ~13.0 ppm (Broad): Indicates hydrolysis to the quinazolin-4(3H)-one (amide tautomer of the hydroxy impurity).[\[1\]](#)
- ~2.50 ppm & 3.33 ppm: DMSO/Water residuals.[\[1\]](#)

Troubleshooting & Stability

- Issue: Doublet peaks in HPLC.
 - Cause: Sample solvent mismatch.[\[1\]](#) If the sample is dissolved in 100% DMSO and injected into a high-aqueous stream, "solvent shock" can cause peak splitting.
 - Fix: Ensure the final diluent matches the starting mobile phase (10% ACN) as closely as possible.
- Issue: Appearance of new peaks over time.[\[1\]](#)

- Cause: The C2-Chloro position is susceptible to hydrolysis in acidic water or nucleophilic attack by methanol (if used as solvent).[1]
- Fix: Analyze samples within 4 hours of preparation. Store solid at -20°C under inert gas.



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Figure 2: HPLC Method Troubleshooting Logic.

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